molecular formula C16H19FN4O B12153816 5-amino-N-cyclohexyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide

5-amino-N-cyclohexyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B12153816
M. Wt: 302.35 g/mol
InChI Key: QADKBFNNTXUNHN-UHFFFAOYSA-N
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Description

5-amino-N-cyclohexyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with an amino group, a cyclohexyl group, and a fluorophenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-cyclohexyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the amino group, cyclohexyl group, and fluorophenyl group. Common reagents used in these reactions include hydrazine derivatives, cyclohexylamines, and fluorobenzene derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often emphasizes the optimization of reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-cyclohexyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or nitro groups.

Scientific Research Applications

5-amino-N-cyclohexyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: It is used in the development of new materials, such as polymers or coatings, and as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 5-amino-N-cyclohexyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-N-cyclohexyl-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide
  • 5-amino-N-cyclohexyl-1-(4-bromophenyl)-1H-pyrazole-4-carboxamide
  • 5-amino-N-cyclohexyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide

Uniqueness

Compared to similar compounds, 5-amino-N-cyclohexyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide is unique due to the presence of the fluorophenyl group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable molecule for various applications.

Biological Activity

5-amino-N-cyclohexyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole core, which is known for its ability to interact with various biological targets. The presence of the cyclohexyl and 4-fluorophenyl groups enhances its lipophilicity and may influence its pharmacokinetic properties.

Molecular Formula

  • Chemical Formula : C13H16FN3O
  • Molecular Weight : 249.29 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors.

  • Enzyme Inhibition : The compound has been shown to inhibit certain kinases, which play crucial roles in cell signaling pathways associated with cancer and inflammation.
  • Receptor Modulation : It may act as a modulator at neurotensin receptors, which are involved in pain perception and other physiological processes.

Biological Activity Data

Recent studies have demonstrated the compound's potential in various therapeutic areas:

Activity IC50 Value (μM) Target Reference
Inhibition of tubulin polymerization0.08 - 12.07Tubulin
Anti-inflammatory activityIC50 = 0.283TNF-a release
Anticancer activity (HeLa cells)Growth inhibition = 38.44% at 10 μMCervical cancer

Case Studies

  • Anticancer Activity : In a study evaluating various aminopyrazole derivatives, this compound exhibited significant cytotoxicity against HeLa cells, demonstrating its potential as an anticancer agent. The compound's mechanism involved arresting the cell cycle at the G2/M phase, indicating interference with mitotic processes .
  • Anti-inflammatory Effects : Research indicated that this compound effectively reduced TNF-a levels in LPS-stimulated whole blood samples, showcasing its anti-inflammatory properties. Its selectivity for certain pathways suggests a promising therapeutic profile for inflammatory diseases .

Synthesis and Preparation Methods

The synthesis of this compound typically involves:

  • Cyclization of hydrazine derivatives with appropriate diketones.
  • Subsequent functional group modifications to introduce amino and cyclohexyl groups.

This synthetic route allows for the efficient production of the compound while maintaining high purity levels through techniques like recrystallization and chromatography.

Properties

Molecular Formula

C16H19FN4O

Molecular Weight

302.35 g/mol

IUPAC Name

5-amino-N-cyclohexyl-1-(4-fluorophenyl)pyrazole-4-carboxamide

InChI

InChI=1S/C16H19FN4O/c17-11-6-8-13(9-7-11)21-15(18)14(10-19-21)16(22)20-12-4-2-1-3-5-12/h6-10,12H,1-5,18H2,(H,20,22)

InChI Key

QADKBFNNTXUNHN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N

Origin of Product

United States

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